2-Propenoic acid, 2-mercapto-
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Overview
Description
It is a colorless to light yellow liquid with a distinct odor and is miscible with water, ethanol, ether, and acetone . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-mercapto- can be synthesized using thiourea as a raw material. The process involves reacting thiourea with hydrochloric acid at 40°C, followed by the addition of acrylonitrile dropwise. The mixture is then heated to 90-100°C to obtain thiourea amino acetonitrile. This intermediate is further reacted with sodium hydroxide to yield 2-mercaptopropionic acid .
Industrial Production Methods
Industrial production of 2-propenoic acid, 2-mercapto- typically involves the catalytic oxidation of propene to acrylic acid, followed by the addition of a mercapto group. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-mercapto- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Industry: It is used in the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-mercapto- involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid (2-propenoic acid): Similar in structure but lacks the mercapto group.
Propanoic acid, 2-mercapto-, ethyl ester: An ester derivative with similar chemical properties
Uniqueness
2-Propenoic acid, 2-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where thiol reactivity is desired .
Properties
IUPAC Name |
2-sulfanylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2S/c1-2(6)3(4)5/h6H,1H2,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWJJMYZJQJLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185421 |
Source
|
Record name | 2-Propenoic acid, 2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31523-62-3 |
Source
|
Record name | 2-Propenoic acid, 2-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031523623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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